![molecular formula C19H17N3O4 B2528881 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 921990-23-0](/img/structure/B2528881.png)
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds involves multiple steps, starting from basic precursors such as benzoic acid or 4-chlorophenoxyacetic acid. For instance, the synthesis of 2-methylbenzoxazoles from N-phenylacetamides is catalyzed by palladium acetate, with potassium persulfate and trifluoromethanesulfonic acid (TfOH) playing crucial roles in the cyclization reaction . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, and a ring closure reaction followed by substitution at the thiol position with electrophiles . These methods highlight the importance of catalysts and specific reagents in the formation of the oxadiazole ring and subsequent functionalization.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be further substituted with various functional groups to yield compounds with different properties. Spectral analysis such as IR, 1H-NMR, and EI-MS are typically used to confirm the structure of these compounds . The presence of substituents on the oxadiazole ring can significantly influence the molecular interactions and stability of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are complex and require precise conditions. For example, the cyclization reaction to form the oxadiazole ring is a key step that can be influenced by the presence of specific reagents such as TfOH . The final substitution reactions to introduce various N-substituted groups are also critical and can be achieved using different electrophiles in the presence of a base such as sodium hydride or lithium hydride .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "this compound" are not directly reported, the properties of similar 1,3,4-oxadiazole derivatives can be inferred. These compounds generally exhibit moderate to excellent yields in their synthesis and have been found to possess antimicrobial properties . The introduction of different substituents can lead to variations in toxicity and bioactivity, with some compounds showing less cytotoxicity and others being highly active against microbial species . The physical properties such as solubility and melting point would depend on the specific substituents and their interactions with the oxadiazole core.
Applications De Recherche Scientifique
Computational and Pharmacological Potential of 1,3,4-Oxadiazole Derivatives Research has explored the computational and pharmacological potential of various 1,3,4-oxadiazole derivatives, including compounds similar in structure to N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide. These studies involve docking against targets like the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). This research aims to assess these compounds' toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potentials, providing insight into their potential therapeutic applications (Faheem, 2018).
Chemoselective Insertion Studies Another study focused on the chemoselective formation of N-(dimethoxy)methyl derivatives via the insertion of dimethoxycarbene into the N-H bonds of thiolactams, a process relevant to understanding and developing novel synthetic routes for compounds with complex structures like this compound (Mlostoń, Kania, & Heimgartner, 2009).
CRMP 1 Inhibitors for Lung Cancer Research into the design and synthesis of 1,3,4-oxadiazole derivatives, including those with structural similarities to this compound, has been conducted with a focus on their function as collapsin response mediator protein 1 (CRMP 1) inhibitors, potentially offering new avenues for lung cancer treatment (Panchal, Rajput, & Patel, 2020).
Propriétés
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17(11-13-4-2-1-3-5-13)20-19-22-21-18(26-19)12-14-6-7-15-16(10-14)25-9-8-24-15/h1-7,10H,8-9,11-12H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTGXWFNXNALJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

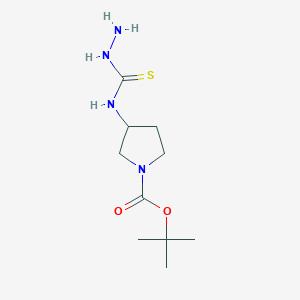
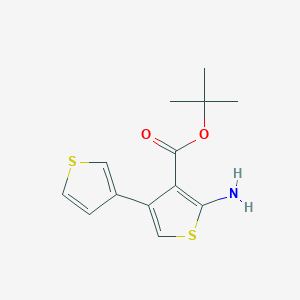

![methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2528802.png)
![9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2528803.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2528804.png)
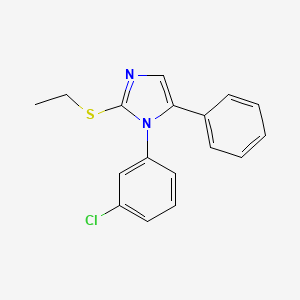
![Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate](/img/structure/B2528806.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)
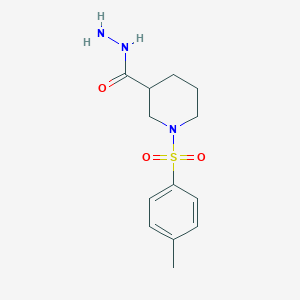
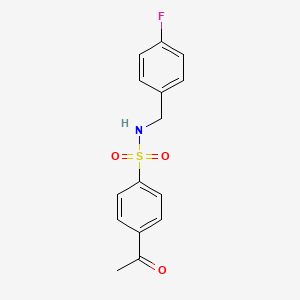

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2528819.png)